molecular formula C30H25NO5 B4011649 [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

Cat. No.: B4011649
M. Wt: 479.5 g/mol
InChI Key: QXRAMXJUYICGJB-UHFFFAOYSA-N
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Description

[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate is a complex organic compound that features multiple functional groups, including a ketone, ester, and isoindoline moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Ketone Moiety: This can be achieved through Friedel-Crafts acylation of 4-methylbenzene with an appropriate acyl chloride.

    Esterification: The resulting ketone can be esterified with 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The final product can be purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of such compounds would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group can undergo oxidation to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with multiple functional groups can act as ligands in coordination chemistry, potentially serving as catalysts in various organic reactions.

    Materials Science: The unique structural features may make it useful in the design of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug screening programs targeting various diseases.

    Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industry

    Polymer Science: The compound could be a monomer or additive in the synthesis of specialty polymers with desired mechanical or thermal properties.

    Agriculture: Potential use as a pesticide or herbicide, given its complex structure and possible bioactivity.

Mechanism of Action

The mechanism of action for [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] benzoate: Lacks the isoindoline moiety, potentially altering its chemical reactivity and biological activity.

    [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoate: Similar structure but with a propanoate ester instead of a benzoate, which might affect its physical properties and reactivity.

Uniqueness

The presence of both the ketone and isoindoline moieties in [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate makes it unique compared to simpler analogs. This structural complexity could confer unique biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO5/c1-19-14-16-20(17-15-19)26(32)27(21-8-3-2-4-9-21)36-30(35)22-10-7-11-23(18-22)31-28(33)24-12-5-6-13-25(24)29(31)34/h2-11,14-18,24-25,27H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRAMXJUYICGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Reactant of Route 3
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Reactant of Route 4
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Reactant of Route 5
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Reactant of Route 6
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

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